ZINC69391?

Catalog No.
S547798
CAS No.
303094-67-9
M.F
C14H14F3N5
M. Wt
309.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC69391?

CAS Number

303094-67-9

Product Name

ZINC69391?

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine

Molecular Formula

C14H14F3N5

Molecular Weight

309.29 g/mol

InChI

InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22)

InChI Key

BEZGMANANMSUSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

ZINC69391; ZINC 69391; ZINC-69391;

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2C(F)(F)F)C

Description

The exact mass of the compound N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine is 309.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ZINC69391 is a small molecule compound identified as an inhibitor of the interaction between Rac1 and guanine nucleotide exchange factors (GEFs). It was discovered through a virtual library screening approach, which aimed to find compounds that could disrupt the Rac1-GEF interaction. This compound is particularly significant due to its potential applications in cancer treatment, especially concerning aggressive cancer cell lines.

ZINC69391 primarily functions by inhibiting the Rac1-GEF interaction, which is crucial for various cellular processes, including cell proliferation and migration. The compound binds to the Trp56 residue on Rac1, effectively masking it and preventing GEFs from activating Rac1. This inhibition leads to a cascade of downstream effects that can result in reduced cell migration and proliferation, particularly in cancer cells .

In preclinical studies, ZINC69391 has demonstrated significant antiproliferative effects on various cancer cell lines, including those associated with leukemia and breast cancer. For instance, treatment with ZINC69391 has been shown to induce apoptosis in human acute leukemic cells, as evidenced by increased levels of apoptotic markers such as cleaved caspase 3 . Additionally, ZINC69391 effectively inhibits cell migration in aggressive breast cancer cell lines, further underscoring its potential as an anti-cancer agent .

ZINC69391 holds promise in several applications:

  • Cancer Therapy: Its ability to inhibit Rac1-GEF interactions positions it as a candidate for treating various cancers, particularly those characterized by high levels of Rac1 activity.
  • Research Tool: As a specific inhibitor of Rac1, ZINC69391 can be utilized in research settings to study the role of Rac1 in cellular processes and disease mechanisms.
  • Drug Development: The compound serves as a scaffold for developing more potent analogs that could lead to new therapeutic agents targeting Rac1-related pathways .

Studies have shown that ZINC69391 effectively disrupts the binding of GEFs to Rac1. Specifically, it has been demonstrated through affinity precipitation assays that ZINC69391 can significantly reduce the interaction between Tiam1 (a GEF) and Rac1 in a concentration-dependent manner . This disruption is crucial for understanding how targeting this interaction can influence cancer cell behavior.

ZINC69391 belongs to a class of compounds that target the Rac GTPase family. Here are some similar compounds along with their unique features:

Compound NameMechanism of ActionUnique Features
EHop-016Inhibits Rac1 activity by blocking nucleotide bindingMore selective towards Rac GTPases
NSC23766Inhibits Rac1-GEF interactionsFirst-generation inhibitor; less potent than ZINC69391
1A-116Analog of ZINC69391 with improved binding affinityEnhanced predicted binding free energy compared to ZINC69391
EHT1864Prevents nucleotide binding to Rac1Broad-spectrum inhibition across multiple GTPases

ZINC69391 is unique due to its specific targeting of the Rac1-GEF interface and its demonstrated efficacy in inducing apoptosis and inhibiting migration in aggressive cancer cell lines . This specificity may offer advantages over other compounds that have broader or less targeted mechanisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Exact Mass

309.1201

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Cabrera M, Echeverria E, Lenicov FR, Cardama G, Gonzalez N, Davio C, Fernández N, Menna PL. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines. Oncotarget. 2017 Oct 4;8(58):98509-98523. doi: 10.18632/oncotarget.21533. eCollection 2017 Nov 17. PubMed PMID: 29228706; PubMed Central PMCID: PMC5716746.
2: Cardama GA, Gonzalez N, Ciarlantini M, Gandolfi Donadío L, Comin MJ, Alonso DF, Menna PL, Gomez DE. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells. Onco Targets Ther. 2014 Oct 30;7:2021-33. doi: 10.2147/OTT.S67998. eCollection 2014. PubMed PMID: 25378937; PubMed Central PMCID: PMC4218912.
3: Cardama GA, Comin MJ, Hornos L, Gonzalez N, Defelipe L, Turjanski AG, Alonso DF, Gomez DE, Menna PL. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines. Anticancer Agents Med Chem. 2014;14(6):840-51. PubMed PMID: 24066799; PubMed Central PMCID: PMC4104455.

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